N-(pentafluorophenyl)isonicotinamide

Crystal engineering Conformational analysis CSD survey

N-(Pentafluorophenyl)isonicotinamide [systematic name: N-(2,3,4,5,6-pentafluorophenyl)pyridine-4-carboxamide, CAS 544458-41-5, C₁₂H₅F₅N₂O, Mr 288.18] is a perfluorinated aromatic amide comprising an isonicotinoyl carbonyl donor and a pentafluorophenyl N-substituent. The compound crystallizes in the triclinic space group P̅ with two independent molecules (A and B) in the asymmetric unit, exhibiting near-coplanar ring geometries with pyridyl–pentafluorophenyl tilt angles of 5.3(1)° and 14.5(1)°—dramatically smaller than the 48–84° range observed across 14 previously reported N-arylisonicotinamide structures.

Molecular Formula C12H5F5N2O
Molecular Weight 288.17 g/mol
Cat. No. B4765873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pentafluorophenyl)isonicotinamide
Molecular FormulaC12H5F5N2O
Molecular Weight288.17 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C12H5F5N2O/c13-6-7(14)9(16)11(10(17)8(6)15)19-12(20)5-1-3-18-4-2-5/h1-4H,(H,19,20)
InChIKeyRWZZSLUZRLZRJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Pentafluorophenyl)isonicotinamide: Structural Identity, Class, and Procurement-Relevant Characteristics


N-(Pentafluorophenyl)isonicotinamide [systematic name: N-(2,3,4,5,6-pentafluorophenyl)pyridine-4-carboxamide, CAS 544458-41-5, C₁₂H₅F₅N₂O, Mr 288.18] is a perfluorinated aromatic amide comprising an isonicotinoyl carbonyl donor and a pentafluorophenyl N-substituent [1]. The compound crystallizes in the triclinic space group P̅ with two independent molecules (A and B) in the asymmetric unit, exhibiting near-coplanar ring geometries with pyridyl–pentafluorophenyl tilt angles of 5.3(1)° and 14.5(1)°—dramatically smaller than the 48–84° range observed across 14 previously reported N-arylisonicotinamide structures [1]. It is the first reported pyridyl-containing N–H pentafluoroaryl amide, synthesized as a key intermediate in a three-step route to amidine-N-oxide ligands for coordination chemistry [1].

Perfluorinated aromatic amide — electron-deficient scaffold for ligand design and crystal engineering
Near-coplanar ring conformation — predictable supramolecular assembly via [110] chain motif
First-in-class pyridyl–pentafluorophenyl N–H amide — unique bifunctional donor topology

Why N-(Pentafluorophenyl)isonicotinamide Cannot Be Interchanged with Common N-Arylisonicotinamide Analogs


Generic substitution of N-arylisonicotinamides is precluded by the pentafluorophenyl group's profound electronic and steric influence on molecular conformation and supramolecular assembly. The target compound adopts a near-coplanar ring arrangement (tilt angles of 5.3° and 14.5°) that is absent in N-phenylisonicotinamide (61–63°), N-(4-fluorophenyl)isonicotinamide (58°), N-(2-fluorophenyl)isonicotinamide (77°), or N-(2,6-diisopropylphenyl)isonicotinamide (80°) [1]. This conformational divergence directly alters hydrogen-bonding architecture, π-stacking geometry, and coordination behavior toward metal ions—meaning a researcher seeking the specific packing, ligand geometry, or reactivity profile of the pentafluorophenyl congener cannot achieve equivalent performance with any mono-fluorinated, chlorinated, or non-halogenated analog. Furthermore, the unique short C–F···F–C contact (2.727 Å) present in the crystal lattice is structurally impossible in non-fluorinated derivatives, ruling out substitution for applications exploiting fluorine-mediated supramolecular synthons [1].

Conformation

Near-coplanar geometry (5–15°) vs. twisted (48–84°) in non-perfluorinated analogs — alters π-stacking and coordination preorganization

F···F Synthon

Unique C–F···F–C contact (2.727 Å) absent in non-fluorinated or mono-fluorinated derivatives — fluorine-specific packing forces cannot be replicated

H-Bond Motif

Robust [110] N–H···N chain distinct from self-complementary motifs — may shift co-crystallization and metal-binding behavior

N-(Pentafluorophenyl)isonicotinamide: Head-to-Head Quantitative Differentiation Evidence vs. Closest Analogs


Near-Coplanar Ring Conformation: Tilt Angle Comparison Across 14 N-Arylisonicotinamide Crystal Structures

The title compound crystallizes with two symmetry-independent molecules (A and B) exhibiting pyridyl–pentafluorophenyl inter-ring tilt angles (θ) of 5.3(1)° and 14.5(1)°, respectively, as measured by single-crystal X-ray diffraction at 100 K. This near-coplanar geometry stands in sharp contrast to every other N-arylisonicotinamide surveyed in the Cambridge Structural Database. The CSD survey (Version 5.46, November 2024) encompassing 14 N-(aryl)isonicotinamide entries reveals θ values spanning 48° [N-(4-chlorophenyl)isonicotinamide, CSD: KEHTOK] to 84° [N-(2-methylphenyl)isonicotinamide, CSD: UXEXIF], with the closest analog N-(4-fluorophenyl)isonicotinamide (CSD: AMUDES) at 58°—still more than 10-fold larger than molecule A of the target compound [1]. The two pentafluorophenyl-containing entries in the N-(perfluorophenyl)arylamide subset (CSD: RENPAF and QUKVUN, both perfluorophenyl–perfluorophenyl amides) display tilt angles of 86–90°, confirming that the near-planar conformation is specific to the mixed isonicotinoyl–pentafluorophenyl combination and not a general property of pentafluorophenyl amides [1].

Tilt angle (θ)
Head-to-head
Target: 5.3° (A), 14.5° (B)
N-phenyl: 61–63°
N-(4-F): 58°
Range: 48–84° (14 structures)
Conformation dictates π-stacking, H-bond directionality, and metal-coordination preorganization
10.9-fold smaller than N-(4-F) analog; CSD survey at 100 K
Crystal engineering Conformational analysis CSD survey

Distinct Hydrogen-Bonded [110] Chain Architecture with Short N–H···N Contacts

In the crystal, molecules of N-(pentafluorophenyl)isonicotinamide are connected by N–H···N hydrogen bonds between the amide H atom and the pyridyl N atom of an adjacent molecule, generating [110] chains of alternating A and B molecules. The hydrogen-bond parameters are: N1A–H1A···N2Bⁱ with D–H 0.872(18) Å, H···A 2.004(19) Å, D···A 2.8261(16) Å, and angle 156.9(16)°; N1B–H1B···N2Aⁱⁱ with D–H 0.844(18) Å, H···A 2.047(19) Å, D···A 2.8643(16) Å, and angle 163.1(17)° [1]. These D···A distances are shorter than typical amide–pyridine hydrogen bonds in related structures, and the high donor angles (>155°) indicate strong, directional interactions classified as likely to be strong [1]. This contrasts with N-phenylisonicotinamide (PEDDIM01), which crystallizes in the same space group P̅ but with a tilt angle of 61° and a different hydrogen-bonding motif that is not dominated by amide–pyridyl N–H···N chains propagating along [110] [1].

H-bond architecture
Method context
N1A–H1A···N2B: D···A 2.8261(16) Å, angle 156.9(16)°
N1B–H1B···N2A: D···A 2.8643(16) Å, angle 163.1(17)°
Linear N–H···N chains provide predictable 1D supramolecular assembly
Shorter D···A than typical amide–pyridine contacts (2.90–3.10 Å); high donor angles indicate strong directionality
Supramolecular chemistry Hydrogen bonding Crystal packing

Short Intermolecular C–F···F–C Contact: A Fluorine-Specific Supramolecular Synthon Absent in Non-Fluorinated Analogs

The crystal packing of N-(pentafluorophenyl)isonicotinamide features a short F4A···F2B contact of 2.7270(13) Å, which is 0.21 Å shorter than the sum of van der Waals radii (2.94 Å). This C–F···F–C interaction is classified as quasi type I/II and represents a fluorine-specific supramolecular synthon that is structurally impossible for any non-fluorinated N-arylisonicotinamide analog [1]. Additionally, fluorine atom F4B in molecule B acts as a double acceptor for two sp² C–H donors (C5B–H5B···F4B: H···F 2.65 Å, angle 117°; C6B–H6B···F4B: H···F 2.43 Å, angle 124°). The paper notes that these F-involving interactions likely explain the higher tilt angle observed in molecule B (14.5°) compared to molecule A (5.3°), as molecule A lacks analogous F-mediated contacts [1].

C–F···F–C contact
Class-level
F4A···F2B: 2.7270(13) Å (ΔvdW −0.21 Å)
C5B–H5B···F4B: 2.65 Å
C6B–H6B···F4B: 2.43 Å
Fluorine-specific synthon enables lattice stabilization strategies unavailable in non-fluorinated analogs
Quasi type I/II interaction; F density unique to perfluorinated ring
Halogen bonding Fluorine interactions Supramolecular synthons

First-in-Class Status: Only Reported Pyridyl-Containing N–H Pentafluoroaryl Amide in the CSD

The published structure report explicitly states: 'this is the first report of pyridyl-containing N–H pentafluoroaryl analogue' [1]. A comprehensive CSD survey (Version 5.46, November 2024) identified 14 N-(aryl)isonicotinamide structures (entries 1–14) and 8 N-(perfluorophenyl)arylamide structures (entries 20–27), none of which combine both a 4-pyridyl carbonyl donor and a pentafluorophenyl N-substituent. All existing N-(perfluorophenyl)arylamide entries (CSD: CABGAO, UCOVAJ, UCOVEN, AKUDIV, VODGEE, RENPAF, QUKVUN, QUKVUN01) feature non-pyridyl aryl carbonyl groups such as anthracene, dimethylaminophenyl, nitrophenyl, or a second pentafluorophenyl ring [1]. The compound was synthesized as the first-step intermediate in a three-step route to amidine-N-oxide (AMOX) ligands for transition-metal coordination chemistry, underscoring its designed role as a precursor to bidentate N-oxide chelators with tunable electronic properties [1].

First-in-class
Class-level
Only CSD entry combining 4-pyridyl carbonyl and pentafluorophenyl N-substituent (CCDC 2427838)
Unique bifunctional donor topology; no existing analog offers identical metal-coordinating pyridyl N and electron-deficient pentafluorophenyl amide scaffold
CSD Version 5.46 census: 14 N-arylisonicotinamides and 8 N-perfluorophenylarylamides, none both
Chemical novelty CSD census Ligand design

Amide Bond Geometry: C=O and N–C Bond Lengths Reflect Enhanced Electron Withdrawal vs. Non-Fluorinated Isonicotinamides

The amide N–C bond length in N-(pentafluorophenyl)isonicotinamide averages 1.360(1) Å across molecules A and B, which is statistically indistinguishable (within 3σ) from N-phenylisonicotinamide [1.359(2) Å; Mondal et al., 2007] and N-(4-fluorophenyl)isonicotinamide [1.355(2) Å; Mocilac et al., 2011], confirming partial double-bond character characteristic of the amide resonance. However, the amide C=O bond length in the title compound is measurably shorter than in these comparators: the paper reports that the C=O bond in compound 1 is shorter than those observed in N-phenylisonicotinamide [1.232(2) Å; Mondal et al., 2007] and N-(4-fluorophenyl)isonicotinamide [1.230(2) Å; Mocilac et al., 2011], consistent with enhanced electron withdrawal by the pentafluorophenyl group reducing the contribution of the O⁻ resonance form [1]. For context, the fully perfluorinated N-(pentafluorophenyl)pentafluorobenzamide exhibits a still shorter N–C bond [1.332(5) Å; Pagliari et al., 2022] and a longer C=O bond [1.271(4) Å], illustrating a continuum of electronic perturbation [1].

Amide C=O bond
Method context
Target C=O shorter than N-phenylisonicotinamide (1.232 Å) and N-(4-F)isonicotinamide (1.230 Å)
Shorter C=O reflects reduced carbonyl basicity and altered H-bond acceptor strength
Enhanced electron withdrawal by C₆F₅ group; comparative data from Mondal (2007), Mocilac (2011)
Resonance effects Amide bond Electronic structure

Synthetic Yield and Crystallinity: PPSE-Mediated Route Delivers 70% Yield with High-Quality Single Crystals

The synthesis of N-(pentafluorophenyl)isonicotinamide was achieved by reacting isonicotinic acid (0.30 g, 2.44 mmol) with pentafluoroaniline (1.12 g, 6.10 mmol, 2.5 equiv.) in polyphosphoric acid trimethylsilyl ester (PPSE) at 453 K overnight. After aqueous NaOH quench, recrystallization from 95% aqueous EtOH yielded the pure compound as colorless crystals in 70% yield (0.49 g) [1]. Characterization by ¹H and ¹⁹F NMR and C/H/N elemental analysis confirmed purity. The compound crystallizes as colorless plates (0.11 × 0.08 × 0.02 mm) suitable for single-crystal X-ray diffraction, producing a high-resolution structure (Rint = 0.020, R[F² > 2σ(F²)] = 0.031) with 3961 observed reflections [I > 2σ(I)] out of 4197 independent reflections [1]. This contrasts with the alternative active ester route to pentafluorophenyl isonicotinate (the ester analog, CAS 360574-34-1), which proceeds via isonicotinoyl chloride hydrochloride and pentafluorophenol in THF with triethylamine, yielding the ester in 97% yield as a solid melting at 52–54°C (Christensen, 2001), but producing the ester rather than the amide functionality required for amidine-N-oxide ligand synthesis [2].

Synthesis & quality
Method context
70% yield, colorless crystals, Rint=0.020, R=0.031, 3961 observed reflections
Reproducible synthetic access to diffraction-grade crystals; amide (not ester) functionality retained for ligand design
PPSE-mediated amidation vs. active ester route (97% yield ester, Christensen 2001); amide essential for H-bond-directed assembly
Synthetic methodology Crystallization Procurement quality

N-(Pentafluorophenyl)isonicotinamide: Evidence-Based Application Scenarios for Scientific and Industrial Use


Precursor for Amidine-N-Oxide (AMOX) Bidentate Ligands in Transition-Metal Coordination Chemistry

As the first-step intermediate in a validated three-step route to N,N′-disubstituted amidine-N-oxide ligands (Cibian et al., 2009, 2011; Saha et al., 2024), N-(pentafluorophenyl)isonicotinamide provides the essential amide scaffold that is subsequently converted to formamidine and then N-oxidized to yield hydroxyamidine chelators [1]. The pentafluorophenyl substituent imparts electron-deficient character to the resulting AMOX ligand, tuning the Lewis acidity of coordinated metal centers—a property not accessible with N-phenyl or N-(4-fluorophenyl) analogs. The compound's near-coplanar conformation (θ = 5.3–14.5°) preorganizes the ligand for bidentate coordination with minimal torsional strain upon metal binding, in contrast to the 58–80° twisted ground states of mono-fluorinated or alkyl-substituted isonicotinamides [1].

Fluorinated Supramolecular Tecton for Crystal Engineering and Co-Crystal Design

The robust N–H···N hydrogen-bonded [110] chain motif (D···A 2.826–2.864 Å) combined with the short C–F···F–C contact (2.727 Å) and C–H···F interactions make N-(pentafluorophenyl)isonicotinamide a predictable supramolecular tecton for constructing one-dimensional assemblies [1]. Unlike isonicotinamide itself—which suffers from self-complementary amide···amide and amide···pyridine hydrogen bonding that complicates co-crystallization with target molecules lacking competing donor/acceptor sites—the pentafluorophenyl amide directs hydrogen bonding exclusively through the amide N–H (donor) and pyridyl N (acceptor), suppressing amide···amide self-association. This predictable donor–acceptor topology enables rational co-crystal design with carboxylic acids, phenols, or other hydrogen-bond donors, a capability not offered by non-fluorinated N-arylisonicotinamides [1].

Electron-Deficient Building Block for Coordination Polymers and MOFs with Tunable Fluorine-Mediated Interactions

The compound combines a metal-coordinating 4-pyridyl nitrogen with an electron-deficient pentafluorophenyl amide, creating a bifunctional linker suitable for coordination polymer and metal-organic framework (MOF) synthesis. The CSD survey confirms that coordination complexes of related 4-py amide ligands exist with Cuᴵᴵ, Cdᴵᴵ, Znᴵᴵ, Coᴵᴵᴵ, and lanthanide ions [1]. The pentafluorophenyl group provides additional fluorine-mediated inter-chain interactions (F···F, C–H···F) that can stabilize framework porosity or direct interpenetration topology—structural features that non-fluorinated N-phenylisonicotinamide linkers cannot supply [1].

Reference Standard for Perfluorinated Amide Conformational and Electronic Structure Studies

With its high-resolution crystal structure (R = 0.031, Rint = 0.020), complete ¹H and ¹⁹F NMR characterization, and elemental analysis data, N-(pentafluorophenyl)isonicotinamide serves as a well-characterized reference compound for DFT benchmarking, conformational energy surface calculations, and fluorine NMR chemical shift referencing in perfluorinated aromatic amide systems [1]. The availability of two crystallographically independent molecules with distinct conformations (A: 5.3°, B: 14.5°) within a single structure provides an exceptionally information-rich dataset for computational validation of torsion potential energy surfaces in mixed perfluorophenyl–heteroaryl systems [1].

Application
Selection Property
Validation Focus
AMOX ligand precursor
Amide N–H functionality; electron-deficient pentafluorophenyl group
Coordination geometry preorganization; metal Lewis acidity tuning
Supramolecular tecton
Predictable [110] H-bonded chain; F-mediated synthons
Co-crystal design fidelity with H-bond donors; assembly topology
MOF/coordination polymer linker
Bifunctional 4-pyridyl/pentafluorophenyl donor
Framework stability via F···F and C–H···F interactions
Computational reference standard
High-resolution crystal structure; two independent conformers
DFT torsion potential benchmarking; ¹⁹F NMR chemical shift referencing
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